1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
1-(4-ethylphenyl)-N-(2-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.481. The purity is usually 95%.
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Scientific Research Applications
Pyridine Metallations in Synthesis of NK-1 Antagonists
Pyridine metallation chemistry was employed to produce compounds with NK-1 antagonist activity, demonstrating the utility of triazole derivatives in developing potential therapeutic agents (Jungheim et al., 2006).
π-hole Tetrel Bonding Interactions
Synthesis and characterization of triazole derivatives, including those with α-ketoester functionality, revealed insights into π-hole tetrel bonding interactions. This research contributes to understanding the chemical properties of such compounds (Ahmed et al., 2020).
Antimicrobial Activity of Triazole Derivatives
The synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity highlight the potential of triazole compounds in addressing microbial infections (Fandaklı et al., 2012).
Molecular Docking Studies as EGFR Inhibitors
Investigation into benzimidazole derivatives bearing 1,2,4-triazole for anti-cancer properties involved molecular docking studies, highlighting the role of such compounds in cancer treatment research (Karayel, 2021).
Antibacterial and Antifungal Activities
The synthesis of 1,5-disubstituted 1,2,3-triazoles and their testing for antibacterial and antifungal activities further demonstrate the broad-spectrum potential of these compounds in treating infections (Vo, 2020).
Synthesis of Antiepileptic Drug Rufinamide
A novel, solventless, metal-free synthesis method for rufinamide, an antiepileptic drug, and its analogues using triazole derivatives shows their significance in pharmaceutical manufacturing (Bonacorso et al., 2015).
Synthesis and Anticancer Evaluation
The creation and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity signifies the role of triazoles in oncology (Bekircan et al., 2008).
Antimicrobial Agents Development
The synthesis of novel compounds derived from 1,2,3-triazole and their evaluation as antimicrobial agents indicates their potential in developing new antimicrobial therapies (Jadhav et al., 2017).
Mycobacterium tuberculosis Inhibitors
Research on pyrazolo[4,3-c]pyridine carboxamides as inhibitors against Mycobacterium tuberculosis highlights the significance of triazole derivatives in combating tuberculosis (Amaroju et al., 2017).
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(2-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-3-17-10-12-20(13-11-17)29-23(19-8-6-14-25-15-19)22(27-28-29)24(30)26-16-18-7-4-5-9-21(18)31-2/h4-15H,3,16H2,1-2H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTQJNDXILJWKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3OC)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.